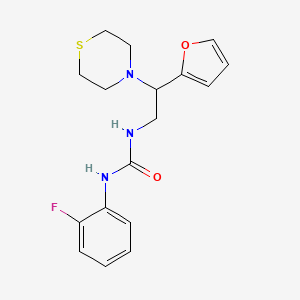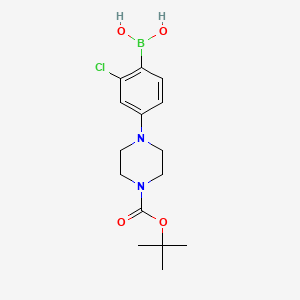
2-Ethyl-2-(2-methylpropyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-(2-methylpropyl)pyrrolidine is a chemical compound with the molecular formula C10H21N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-2-(2-methylpropyl)pyrrolidine consists of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes ethyl and 2-methylpropyl substituents .Physical And Chemical Properties Analysis
2-Ethyl-2-(2-methylpropyl)pyrrolidine is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, density, and molecular weight are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis of Highly Functionalized Tetrahydropyridines
2-Ethyl-2-(2-methylpropyl)pyrrolidine, through its derivatives, plays a crucial role in the synthesis of highly functionalized tetrahydropyridines. Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. Such reactions are significant for creating complex molecular structures useful in various chemical and pharmaceutical applications (Zhu, Lan, & Kwon, 2003).
Alkaline Anion Exchange Membrane Applications
Pyrrolidinium cations, including derivatives of 2-Ethyl-2-(2-methylpropyl)pyrrolidine, have been synthesized and characterized for their application in alkaline anion exchange membranes (AEMs). These cations exhibit significant chemical stability in alkaline media, which is crucial for the development of more efficient and durable AEMs. The study of N,N-Ethylmethyl-substituted pyrrolidinium cation ([EMPy]+) showed the highest alkaline stability, making it a promising candidate for enhancing the performance of AEMs in various electrochemical applications (Gu et al., 2014).
Electrochemistry of Conducting Polypyrrole Films
The electrochemical properties of polypyrrole, a polymer derived from pyrrolidine derivatives, have been extensively studied. Polypyrrole films can be electrochemically switched between their oxidized (conducting) and neutral (insulating) states, exhibiting potential applications in electronic devices and sensors. The stability and electrochemical reversibility of these films make them valuable for developing new electronic materials and devices (Diaz et al., 1981).
Synthesis of Pyrrolidine-Based Complexes
Complexes formed with ethylenebis(pyrrolidin-2-one), a derivative of pyrrolidine, have been studied for their polymeric structures. These complexes, involving transition metals and lanthanides, exhibit unique structural characteristics. Understanding these complexes' formation and structure can lead to advancements in materials science, particularly in creating new materials with specific magnetic, catalytic, or optical properties (Doyle et al., 1995).
Safety and Hazards
2-Ethyl-2-(2-methylpropyl)pyrrolidine is classified as a dangerous substance. It has been assigned the hazard statements H226 and H314, indicating that it is flammable and can cause severe skin burns and eye damage . Precautionary measures include avoiding ignition sources, keeping the container tightly closed, using explosion-proof electrical equipment, and wearing protective gloves and eye protection .
Zukünftige Richtungen
The future directions for 2-Ethyl-2-(2-methylpropyl)pyrrolidine and related compounds could involve further exploration of their biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the structure-activity relationship (SAR) of the studied compounds .
Eigenschaften
IUPAC Name |
2-ethyl-2-(2-methylpropyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-4-10(8-9(2)3)6-5-7-11-10/h9,11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMDDFLQZDSEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

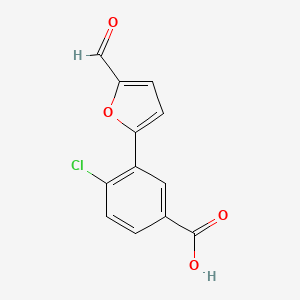

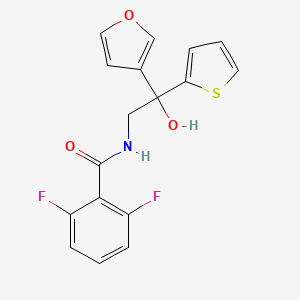

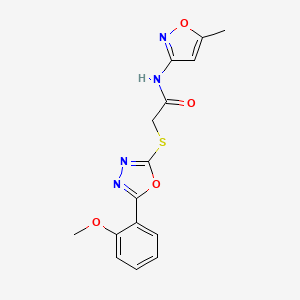

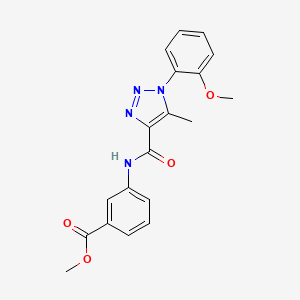
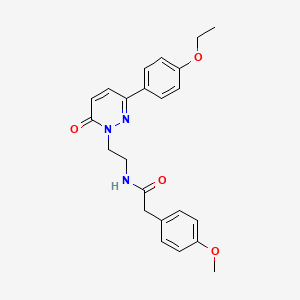
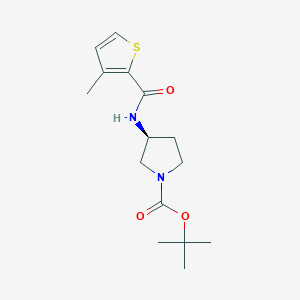
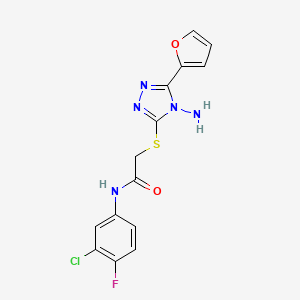
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2661809.png)
![Ethyl 5-[(3-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2661810.png)
